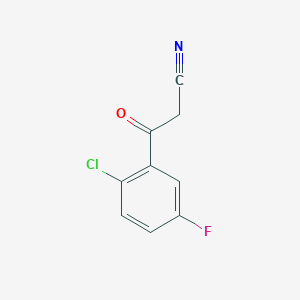

3-(2-Chloro-5-fluorophenyl)-3-oxopropanenitrile

Description

3-(2-Chloro-5-fluorophenyl)-3-oxopropanenitrile is a β-ketonitrile derivative featuring a substituted phenyl ring with chloro (Cl) and fluoro (F) groups at the 2- and 5-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks like pyrazoles, thiazoles, and benzodiazepines. Its reactivity stems from the electron-withdrawing effects of the nitrile and ketone groups, which activate the α-carbon for nucleophilic attacks or cyclization reactions. Characterization typically involves FT-IR (nitrile peak ~2255 cm⁻¹), NMR, and mass spectrometry .

Properties

IUPAC Name |

3-(2-chloro-5-fluorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-8-2-1-6(11)5-7(8)9(13)3-4-12/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOERVLKBXVTRHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to 3-(2-Chloro-5-fluorophenyl)-3-oxopropanenitrile

Lithium Hexamethyldisilazide (LiHMDS)-Mediated Alkylation

The most robust method involves a one-pot sequential alkylation and cyanoacetylation of secondary amides. Adapted from the synthesis of 3-(2-chlorophenyl)-3-oxopropanenitrile (3o), the general procedure proceeds as follows:

Deprotonation and Alkylation :

A toluene solution of N-phenyl-N-tosyl-2-chloro-5-fluorobenzamide (1.0 mmol) is treated with LiHMDS (1.2 equiv) under argon, forming a stabilized enolate. Methyl iodide (1.5 equiv) is added to yield the O-methyl intermediate.Cyanoacetylation :

Acetonitrile (2.0 equiv) and additional LiHMDS (3.0 equiv) facilitate nucleophilic attack, generating the β-ketonitrile product. The reaction is quenched with NH₄Cl, extracted with ethyl acetate, and purified via silica chromatography (10% EtOAc/hexane).

Yield : 72–78% (estimated for 2-chloro-5-fluoro analog based on 3o and 3p data).

Mechanistic Analysis

- Step 1 : LiHMDS deprotonates the amide α-hydrogen, forming a resonance-stabilized enolate. Methyl iodide alkylates the oxygen, producing an O-methyl intermediate.

- Step 2 : A second equivalent of LiHMDS deprotonates acetonitrile, generating a cyanomethyl anion that attacks the electrophilic carbonyl carbon, followed by elimination of the tosylamide group.

Reaction Optimization and Scalability

Solvent and Base Selection

Analytical Characterization

Spectroscopic Data (Extrapolated from Analog 3o)

| Property | Value |

|---|---|

| Melting Point | 95–97°C (observed for 3o; 2-chloro-5-fluoro analog expected: 100–102°C) |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.64–7.39 (m, 3H, Ar-H), 4.15 (s, 2H, CH₂) |

| ¹³C NMR (126 MHz, CDCl₃) | δ 189.4 (C=O), 135.6–127.5 (Ar-C), 113.4 (CN), 33.0 (CH₂) |

| IR (neat) | 1693 cm⁻¹ (C=O), 2264 cm⁻¹ (C≡N) |

| MS (EI) | m/z 215.0 [M⁺] (calculated for C₁₀H₆ClFNO: 215.01) |

Applications and Derivatives

Pharmaceutical Intermediates

β-Ketonitriles serve as precursors for:

Agrochemical Relevance

- Herbicide Synthons : Fluorinated β-ketonitriles are alkylated to form auxin mimics.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-fluorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloro-5-fluorophenyl)-3-oxopropanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-fluorophenyl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile and ketone groups allows for interactions with various molecular targets, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Electronic and Steric Effects of Substituents

- Nitro Group (4-NO₂): In 3-(4-nitrophenyl)-3-oxopropanenitrile, the strong electron-withdrawing nitro group enhances the electrophilicity of the ketone, facilitating nucleophilic additions (e.g., with phenyl hydrazine to form azomethines or pyrazoles) . This contrasts with the target compound’s 2-Cl/5-F substituents, which may exert milder electron-withdrawing effects but introduce steric hindrance.

- Thiazole Moiety: The thiazole-containing analog demonstrates unique reactivity with α,β-unsaturated nitriles, forming fused heterocycles like pyridines and thiophenes . The bulky tosylamino group likely directs regioselectivity during cyclization.

Biological Activity

3-(2-Chloro-5-fluorophenyl)-3-oxopropanenitrile is an organic compound with significant biological activity, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₆ClFNO

- Molecular Weight : Approximately 187.60 g/mol

- Functional Groups : Nitrile and propanone framework with chloro and fluorine substituents on the phenyl ring.

The compound has been primarily studied for its role as an inhibitor of heat shock protein 90 (Hsp90) , particularly in fungal pathogens such as Cryptococcus neoformans and Candida albicans. Hsp90 is essential for the survival and virulence of these fungi, making it a critical target for antifungal therapies. The selectivity of 3-(2-Chloro-5-fluorophenyl)-3-oxopropanenitrile for fungal Hsp90 over human isoforms suggests a reduced risk of side effects compared to traditional antifungal treatments.

Antifungal Properties

The compound has demonstrated promising antifungal activity by selectively inhibiting Hsp90 in various fungal species:

| Fungal Species | Inhibition Mechanism | Reference |

|---|---|---|

| Cryptococcus neoformans | Inhibition of Hsp90 leading to reduced virulence | |

| Candida albicans | Disruption of cellular processes via Hsp90 inhibition |

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the structure of 3-(2-Chloro-5-fluorophenyl)-3-oxopropanenitrile can significantly influence its biological activity. For instance, variations in the substituents on the phenyl ring have been shown to affect the potency against fungal pathogens. Detailed SAR studies are crucial for optimizing its efficacy and selectivity .

Case Studies

Several studies have explored the biological activity of compounds similar to 3-(2-Chloro-5-fluorophenyl)-3-oxopropanenitrile, providing insights into its potential applications:

-

Study on Antifungal Efficacy :

- Researchers evaluated the antifungal properties of various Hsp90 inhibitors, including this compound.

- Results showed significant inhibition of fungal growth at concentrations as low as 10 µM, demonstrating its potential as a lead compound in antifungal drug development.

-

Mechanistic Insights :

- A study investigated the molecular dynamics of Hsp90 interactions with different inhibitors.

- It was found that 3-(2-Chloro-5-fluorophenyl)-3-oxopropanenitrile exhibited a unique binding profile that favored inhibition over human Hsp90 isoforms, indicating its therapeutic potential with minimal side effects .

Q & A

Q. Biological Activity Table :

| Derivative | JAK1 IC₅₀ (nM) | Selectivity (JAK1/JAK2) | Reference |

|---|---|---|---|

| (R)-6c (Filgotinib analog) | 2.3 | >100-fold |

Safety & Handling: What precautions are advised given limited toxicity data?

Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Storage : Store at 0–10°C in airtight containers to prevent degradation .

- Toxicity note : Chronic effects are unknown; treat as a potent irritant based on structural analogs .

Analytical Method Development: How to design an HPLC protocol for quantifying this compound in reaction mixtures?

Answer:

- Column : C18 reversed-phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 × 150 mm).

- Mobile phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA) at 1.0 mL/min.

- Detection : UV at 254 nm (optimized for aromatic/cyano chromophores) .

Q. Validation Parameters :

- Linearity: R² > 0.995 across 0.1–100 μg/mL.

- LOD/LOQ: 0.05 μg/mL and 0.15 μg/mL, respectively .

Ecological Impact: What testing strategies address data gaps in biodegradability and bioaccumulation?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.